1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one
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Overview
Description
1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(3-nitrophenyl)furan-2-carbaldehyde. This intermediate is then reacted with morpholine and a suitable ketone precursor under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a Lewis acid.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-Morpholino-3-(5-(4-nitrophenyl)furan-2-yl)propan-1-one
- 1-Morpholino-3-(5-(2-nitrophenyl)furan-2-yl)propan-1-one
- 1-Morpholino-3-(5-(3-nitrophenyl)thiophene-2-yl)propan-1-one
Comparison: 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the furan ring also imparts distinct electronic properties compared to thiophene analogs, making it suitable for different applications .
Properties
CAS No. |
853329-98-3 |
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Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O5/c20-17(18-8-10-23-11-9-18)7-5-15-4-6-16(24-15)13-2-1-3-14(12-13)19(21)22/h1-4,6,12H,5,7-11H2 |
InChI Key |
SEDULAINAFHBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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